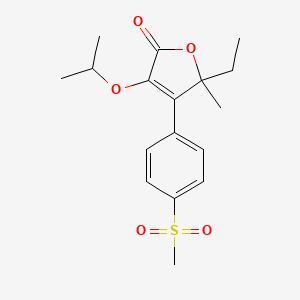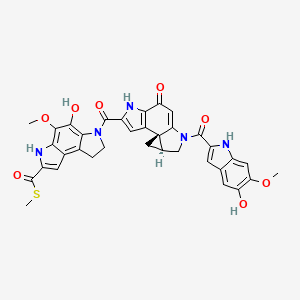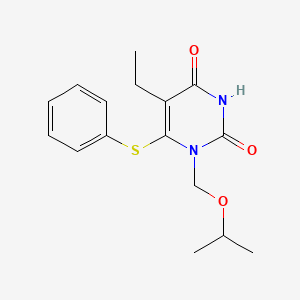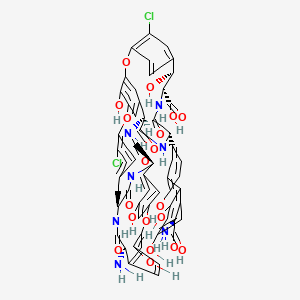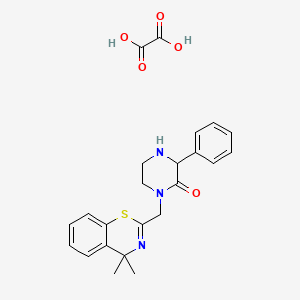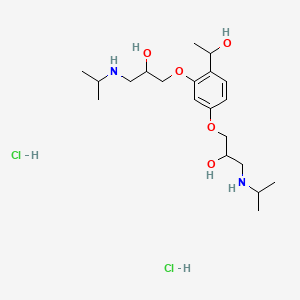
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and isopropylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxyl and isopropylamino groups. The key steps include:
Formation of the Benzene Ring Substituents:
Hydroxyethylation: The next step involves the addition of an alpha-hydroxyethyl group to the benzene ring, typically through a Friedel-Crafts alkylation reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The isopropylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and isopropylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- 1-[2-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol dihydrochloride
Uniqueness
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
87049-33-0 |
|---|---|
Molecular Formula |
C20H38Cl2N2O5 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C20H36N2O5.2ClH/c1-13(2)21-9-16(24)11-26-18-6-7-19(15(5)23)20(8-18)27-12-17(25)10-22-14(3)4;;/h6-8,13-17,21-25H,9-12H2,1-5H3;2*1H |
InChI Key |
GAYLGXGMJAFPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC(=C(C=C1)C(C)O)OCC(CNC(C)C)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
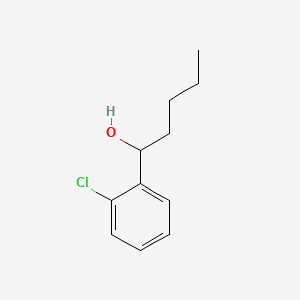
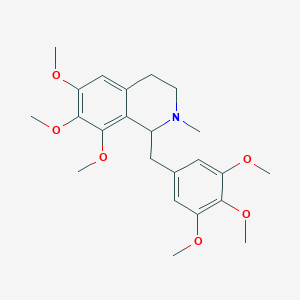
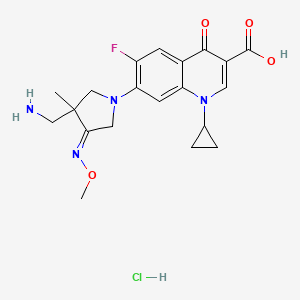
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)

![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
